GNE-9605

Description

Properties

IUPAC Name |

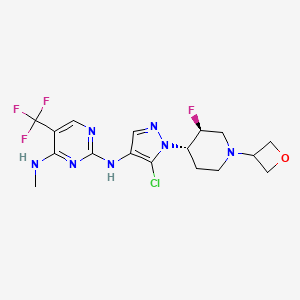

2-N-[5-chloro-1-[(3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl]pyrazol-4-yl]-4-N-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClF4N7O/c1-23-15-10(17(20,21)22)4-24-16(27-15)26-12-5-25-29(14(12)18)13-2-3-28(6-11(13)19)9-7-30-8-9/h4-5,9,11,13H,2-3,6-8H2,1H3,(H2,23,24,26,27)/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXPEQJKNAWNQA-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC=C1C(F)(F)F)NC2=C(N(N=C2)C3CCN(CC3F)C4COC4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=NC(=NC=C1C(F)(F)F)NC2=C(N(N=C2)[C@H]3CCN(C[C@@H]3F)C4COC4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClF4N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GNE-9605 Mechanism of Action in Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-9605 is a potent, selective, and brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD), making LRRK2 a compelling therapeutic target. The pathogenic effects of LRRK2 mutations are often linked to an increase in its kinase activity. This compound has emerged as a critical tool for investigating the physiological and pathophysiological roles of LRRK2 in neurons and as a potential therapeutic agent for PD and other neurodegenerative diseases. This guide provides an in-depth overview of the mechanism of action of this compound in neurons, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and workflows.

Core Mechanism of Action: LRRK2 Kinase Inhibition

The primary mechanism of action of this compound is the direct inhibition of the kinase activity of LRRK2.[1][2][3] LRRK2 is a large, multi-domain protein that includes a serine/threonine kinase domain and a GTPase domain.[4] this compound binds to the ATP-binding pocket of the LRRK2 kinase domain, preventing the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.[1]

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Species/System | Reference |

| Ki | 2.0 nM | Human LRRK2 | [5] |

| IC50 (Biochemical) | 19 nM | Human LRRK2 | [5][3] |

| IC50 (Cellular) | 18.7 nM | Human LRRK2 | [1][2] |

| IC50 (S1292 Autophosphorylation) | 20 nM | Human G2019S LRRK2 in BAC transgenic mice | [6] |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Administration | Reference |

| Oral Bioavailability | 90% | Rat | 1 mg/kg, p.o. | |

| Total Plasma Clearance | 26 mL/min/kg | Rat | 1 mg/kg, p.o. | |

| Brain Penetration | Excellent | Rat, Cynomolgus Monkey | p.o. | [6] |

LRRK2 Signaling Pathway in Neurons

LRRK2 is implicated in a variety of cellular processes within neurons, including synaptic vesicle trafficking, neurite outgrowth, autophagy, and mitochondrial function.[4][7][8] Its kinase activity is central to these roles, and its dysregulation is a key event in PD pathogenesis.

A critical downstream signaling pathway of LRRK2 involves the phosphorylation of a subset of Rab GTPases, which are master regulators of intracellular membrane trafficking.[5][1] Pathogenic LRRK2 mutations enhance the phosphorylation of these Rab substrates.[1]

The pathway is initiated by the recruitment of cytosolic, inactive LRRK2 to membranes by GTP-bound Rab29, which is localized to the Golgi apparatus and lysosomes.[9] This recruitment leads to the activation of LRRK2's kinase function. Activated LRRK2 then phosphorylates a subset of Rab GTPases, including Rab8, Rab10, and Rab12, on a conserved residue within their switch II domain.[5][3] This phosphorylation event alters their function, leading to impaired vesicular trafficking, inhibition of primary ciliogenesis, and lysosomal dysfunction, all of which can contribute to neuronal dysfunction and neurodegeneration.[5][3][10] this compound acts by inhibiting the kinase activity of LRRK2, thereby preventing the phosphorylation of Rab GTPases and mitigating these downstream pathological effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the mechanism of action of this compound.

In Vitro LRRK2 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the kinase activity of purified LRRK2 by measuring the amount of ADP produced during the phosphorylation reaction.

Methodology:

-

Reagent Preparation:

-

Dilute recombinant LRRK2 enzyme, LRRKtide (a synthetic peptide substrate), and ATP to their final concentrations in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[5]

-

Prepare a serial dilution of this compound in DMSO, with a final DMSO concentration in the assay not exceeding 1%.

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of this compound dilution or DMSO (vehicle control).

-

Add 2 µL of diluted LRRK2 enzyme.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

-

-

Incubation:

-

Incubate the reaction plate at room temperature for a defined period (e.g., 120 minutes).[5]

-

-

ADP Detection:

-

Data Acquisition:

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the LRRK2 kinase activity.

-

Calculate IC50 values by fitting the dose-response data to a sigmoidal curve.

-

Cellular LRRK2 Autophosphorylation Assay

This assay measures the phosphorylation of LRRK2 at Serine 1292 (pS1292), a marker of its kinase activity, in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HEK293T overexpressing LRRK2 or primary neurons) and allow them to adhere.

-

Treat the cells with a range of concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with a primary antibody specific for pS1292-LRRK2.

-

After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total LRRK2 as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for pS1292-LRRK2 and total LRRK2 using densitometry software.

-

Normalize the pS1292 signal to the total LRRK2 signal for each sample.

-

Determine the IC50 value of this compound for the inhibition of LRRK2 autophosphorylation.

-

In Vivo Efficacy in a Transgenic Mouse Model

This protocol outlines the assessment of this compound's ability to inhibit LRRK2 kinase activity in the brain of a transgenic mouse model of Parkinson's disease.

Methodology:

-

Animal Model and Dosing:

-

Use a relevant animal model, such as BAC transgenic mice expressing human LRRK2 with a pathogenic mutation (e.g., G2019S).[11][12]

-

Administer this compound via an appropriate route (e.g., intraperitoneal injection) at various doses (e.g., 10 and 50 mg/kg).[11] A vehicle control group should be included.

-

-

Tissue Collection and Processing:

-

At predetermined time points after dosing, euthanize the animals and rapidly dissect the brain regions of interest (e.g., striatum, cortex).

-

Homogenize the tissue in lysis buffer containing protease and phosphatase inhibitors.

-

-

Target Engagement Analysis:

-

Measure the levels of pS1292-LRRK2 and a downstream substrate marker, such as phosphorylated Rab10 at Threonine 73 (pT73-Rab10), relative to total LRRK2 and Rab10, respectively, using Western blotting or ELISA. A reduction in these phosphorylation levels indicates target engagement.

-

-

Behavioral Analysis (Optional):

-

For chronic studies, a battery of behavioral tests can be employed to assess motor function. These may include:

-

Rotarod test: To assess motor coordination and balance.

-

Cylinder test: To measure forelimb use asymmetry.

-

Open field test: To evaluate general locomotor activity.[13]

-

-

-

Data Analysis:

-

Statistically analyze the differences in phosphorylation levels and behavioral outcomes between the this compound-treated and vehicle-treated groups.

-

Conclusion

This compound is a highly potent and selective LRRK2 kinase inhibitor with excellent brain penetration and oral bioavailability. Its mechanism of action in neurons is centered on the inhibition of LRRK2's kinase activity, thereby preventing the phosphorylation of downstream substrates, most notably Rab GTPases. This action is thought to correct the cellular dysfunctions associated with pathogenic LRRK2 mutations, including deficits in vesicular trafficking and lysosomal function. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other LRRK2 inhibitors, which hold significant promise as disease-modifying therapies for Parkinson's disease.

References

- 1. Frontiers | The Emerging Functions of LRRK2 and Rab GTPases in the Endolysosomal System [frontiersin.org]

- 2. A feed-forward pathway drives LRRK2 kinase membrane recruitment and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Update on the Interplay between LRRK2, Rab GTPases and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. Elucidating the Function and Downstream Targets of LRRK2 | Parkinson's Disease [michaeljfox.org]

- 7. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Rab GTPases as Physiological Substrates of LRRK2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. scantox.com [scantox.com]

- 13. Behavioral phenotyping of mouse models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

GNE-9605: A Technical Guide to a Potent and Selective LRRK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-9605 is a potent, selective, and orally bioavailable small molecule inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Developed as a tool for preclinical research, this compound has demonstrated significant utility in the investigation of LRRK2's role in both normal physiology and the pathophysiology of Parkinson's disease. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of its associated signaling pathway and discovery workflow.

Core Function and Mechanism of Action

This compound functions as a highly potent and selective inhibitor of the kinase activity of LRRK2.[1] Its mechanism of action is the direct inhibition of LRRK2 autophosphorylation at serine 1292 (pS1292), a key marker of LRRK2 kinase activation.[1] By blocking this autophosphorylation, this compound effectively attenuates the downstream signaling cascade initiated by LRRK2. This makes it an invaluable tool for studying the physiological and pathological consequences of LRRK2 kinase activity. The development of this compound was part of a broader effort to create brain-penetrant LRRK2 inhibitors to explore its potential as a therapeutic target for Parkinson's disease.[2][3][4]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative parameters of this compound, compiled from preclinical studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Species | Assay Type | Reference |

| LRRK2 Ki | 2 nM | Human | Biochemical | [1] |

| LRRK2 IC50 | 19 nM | Human | Cellular | [1] |

| LRRK2 G2019S IC50 | 18.7 nM | Human | Cellular | [1] |

| Kinase Selectivity | >50% inhibition of only 1 kinase out of 178 | Human | Kinome Scan |

Table 2: Pharmacokinetic Properties

| Parameter | Value | Species | Route of Administration | Reference |

| Oral Bioavailability | 90% | Rat | Oral (p.o.) | [1] |

| Total Plasma Clearance | 26 mL/min/kg | Rat | Intravenous (i.v.) | [1] |

| Brain Penetration | Yes | Multiple Species | Not Specified | [2][3][4] |

Signaling Pathway

This compound targets LRRK2, a key kinase implicated in Parkinson's disease. The diagram below illustrates the simplified LRRK2 signaling pathway and the point of inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

LRRK2 Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol outlines a common method for assessing the direct inhibitory effect of a compound on LRRK2 kinase activity.

Materials:

-

Recombinant human LRRK2 enzyme

-

LRRKtide peptide substrate

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well low-volume plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.

-

In a 384-well plate, add 1 µL of the diluted this compound solution or DMSO (for vehicle control).

-

Add 2 µL of LRRK2 enzyme solution (concentration optimized for the assay).

-

Prepare a substrate/ATP mix in Kinase Buffer (e.g., LRRKtide and ATP at their Km concentrations).

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 120 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular LRRK2 Autophosphorylation Assay (Western Blot)

This protocol is used to determine the ability of this compound to inhibit LRRK2 kinase activity within a cellular context by measuring the phosphorylation of LRRK2 at Ser1292.

Materials:

-

Cells expressing LRRK2 (e.g., HEK293T cells overexpressing human LRRK2 G2019S)

-

Cell culture medium and supplements

-

This compound (or other test compounds) dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-pS1292-LRRK2 and anti-total-LRRK2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for western blots

Procedure:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

-

Wash the cells with ice-cold PBS and lyse them by adding lysis buffer.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pS1292-LRRK2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Image the blot using a chemiluminescence detection system.

-

Strip the membrane and re-probe with an antibody against total LRRK2 as a loading control.

-

Quantify the band intensities and normalize the pS1292-LRRK2 signal to the total LRRK2 signal.

In Vivo LRRK2 Inhibition Assessment in a Transgenic Mouse Model

This protocol describes a general procedure to evaluate the in vivo efficacy of this compound in a transgenic mouse model expressing human LRRK2.

Materials:

-

BAC transgenic mice expressing human LRRK2 (e.g., G2019S mutant)

-

This compound formulated for in vivo administration (e.g., in a suitable vehicle)

-

Dosing equipment (e.g., oral gavage needles, intraperitoneal injection needles)

-

Anesthesia and surgical tools for tissue collection

-

Liquid nitrogen for snap-freezing tissues

-

Homogenization buffer with protease and phosphatase inhibitors

-

Equipment for western blotting (as described in 4.2)

Procedure:

-

Acclimate the transgenic mice to the housing conditions.

-

Administer this compound to the mice at various doses (e.g., 10 and 50 mg/kg) via the desired route (e.g., intraperitoneal injection or oral gavage).[1] A vehicle control group should be included.

-

At a specified time point post-dosing (e.g., 1-2 hours), euthanize the mice.

-

Rapidly dissect the brain and other tissues of interest (e.g., kidney, lungs).

-

Snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.

-

Homogenize the frozen tissues in lysis buffer to prepare protein lysates.

-

Determine the protein concentration of the lysates.

-

Analyze the levels of pS1292-LRRK2 and total LRRK2 in the tissue lysates by western blotting, following the procedure described in section 4.2.

-

Quantify the inhibition of LRRK2 autophosphorylation at each dose of this compound compared to the vehicle-treated group.

Experimental and Logical Workflows

The following diagrams illustrate the discovery and characterization workflow for this compound and the logical relationship between its key attributes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of highly potent, selective, and brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

GNE-9605 discovery and development history

An In-depth Technical Guide on the Discovery and Development of GNE-9605

Introduction

This compound is a highly potent, selective, and orally bioavailable small molecule inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2][3][4] The discovery of LRRK2 as a genetic driver of Parkinson's disease has made it a significant target for the development of disease-modifying therapies.[2][4][5] this compound emerged from a dedicated drug discovery program aimed at identifying brain-penetrant LRRK2 inhibitors with favorable pharmacokinetic and safety profiles.[2] This document provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, intended for researchers and professionals in the field of drug development.

Discovery History and Lead Optimization

The development of this compound originated from a lead aminopyrazole compound, referred to as aminopyrazole 2 in the primary literature.[2] While this initial compound showed promise, further optimization was necessary to enhance its drug-like properties. The research, conducted by scientists at Genentech, focused on structural modifications in the solvent-exposed region of the ATP-binding site of LRRK2.[2]

This strategic approach aimed to improve several key parameters:

-

Human Hepatocyte Stability: To ensure the compound would not be rapidly metabolized in the liver, increasing its duration of action.

-

Brain Exposure: To ensure the molecule could cross the blood-brain barrier and reach its target in the central nervous system.[2][6][7][8]

-

CYP Inhibition and Induction: To minimize the risk of drug-drug interactions by avoiding inhibition or induction of cytochrome P450 enzymes.[9]

Through disciplined application of central nervous system optimal design parameters, this optimization effort led to the identification of two highly potent and selective LRRK2 inhibitors: GNE-0877 and this compound.[2][9] this compound was ultimately selected for further preclinical and genotoxicity testing due to its excellent overall profile, including high selectivity and lack of CYP isoform inhibition.[9]

Mechanism of Action

This compound functions as a direct inhibitor of the LRRK2 kinase activity. Mutations in the LRRK2 gene, particularly in the kinase domain, can lead to its hyperactivity, which is a key pathological feature in certain forms of Parkinson's disease.[5][10][11] this compound binds to the ATP-binding site of LRRK2, preventing the transfer of phosphate to its substrates. A primary measure of its cellular activity is the inhibition of LRRK2 autophosphorylation at the Serine 1292 residue. By inhibiting LRRK2, this compound aims to normalize the downstream signaling pathways disrupted by the hyperactive kinase.

Below is a diagram illustrating the LRRK2 signaling pathway and the inhibitory action of this compound.

Caption: LRRK2 signaling pathway and this compound's point of inhibition.

Quantitative Data Summary

The following tables summarize the key in vitro potency, in vivo efficacy, and pharmacokinetic data for this compound.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Description |

|---|---|---|

| Biochemical Ki | 2.0 nM | Inhibitor constant against LRRK2 enzyme.[1][3] |

| Cellular IC50 | 18.7 - 19 nM | Concentration for 50% inhibition in cellular assays.[1][3][4] |

| Kinase Selectivity | Highly Selective | Inhibited only 1 of 178 other kinases (TAK1-TAB1) by >50% at 0.1 µM.[9][12] |

| CYP Inhibition | None | Not found to be a Cytochrome P450 isoform inhibitor.[9] |

Table 2: In Vivo Pharmacokinetics (Rat)

| Parameter | Dose & Route | Value |

|---|---|---|

| Total Plasma Clearance | 1 mg/kg, p.o. | 26 mL/min/kg[1][3] |

| Oral Bioavailability | 1 mg/kg, p.o. | 90%[1][3] |

Table 3: In Vivo Efficacy (BAC Transgenic Mice)

| Doses (i.p.) | Outcome |

|---|

| 10 and 50 mg/kg | Dose-dependent inhibition of LRRK2 Ser1292 autophosphorylation.[3] |

Experimental Protocols

Detailed experimental procedures are crucial for the replication and extension of scientific findings. Below are summaries of the key methodologies used in the evaluation of this compound, based on available public information. For complete details, consulting the primary publication by Estrada et al. (2014) in the Journal of Medicinal Chemistry is recommended.[2]

LRRK2 Kinase Inhibition Assay (Biochemical)

-

Objective: To determine the direct inhibitory activity of this compound on the LRRK2 enzyme.

-

Methodology: A typical kinase assay would involve recombinant LRRK2 protein (either wild-type or a mutant like G2019S), a peptide substrate, and ATP.

-

This compound at various concentrations is pre-incubated with the LRRK2 enzyme.

-

The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP (often radiolabeled, e.g., [γ-³²P]ATP).

-

The reaction is allowed to proceed for a set time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by capturing the substrate on a filter and measuring radioactivity or by using fluorescence-based methods.

-

The concentration of this compound that causes 50% inhibition of kinase activity (IC₅₀) is calculated from the dose-response curve. The Ki is then derived from this value.

-

Cellular LRRK2 Autophosphorylation Assay

-

Objective: To measure the ability of this compound to inhibit LRRK2 activity within a cellular context.

-

Methodology:

-

Cells overexpressing LRRK2 (e.g., HEK293T or neuronal cell lines) are cultured.

-

The cells are treated with varying concentrations of this compound for a specified duration.

-

Following treatment, cells are lysed to extract proteins.

-

The level of LRRK2 autophosphorylation at Ser1292 (pS1292-LRRK2) and the total amount of LRRK2 protein are measured, typically by Western blotting or ELISA using specific antibodies.

-

The ratio of pS1292-LRRK2 to total LRRK2 is calculated and normalized to a vehicle-treated control.

-

The cellular IC₅₀ value is determined by plotting the percentage of inhibition against the log concentration of this compound.

-

In Vivo Pharmacodynamic and Efficacy Studies

-

Objective: To assess the ability of this compound to inhibit LRRK2 in the brain of a living animal and to evaluate its pharmacokinetic properties.

-

Animal Model: BAC (Bacterial Artificial Chromosome) transgenic mice expressing human LRRK2, often with the G2019S mutation, are used as they provide a relevant model of LRRK2-driven pathology.[3]

-

Methodology:

-

Dosing: this compound is formulated in an appropriate vehicle and administered to the mice via a specific route (e.g., intraperitoneal injection (i.p.) or oral gavage (p.o.)).[1][3]

-

Tissue Collection: At various time points after dosing, animals are euthanized, and tissues (e.g., brain, kidney) and plasma are collected.

-

Pharmacokinetic Analysis: The concentration of this compound in plasma and brain tissue is measured using LC-MS/MS (Liquid Chromatography-Mass Spectrometry). This data is used to calculate parameters like clearance and bioavailability.

-

Pharmacodynamic Analysis: Brain tissue homogenates are analyzed for pS1292-LRRK2 and total LRRK2 levels, typically by Western blot, to determine the extent and duration of target engagement in the brain.

-

The workflow for a typical preclinical evaluation of a LRRK2 inhibitor like this compound is depicted below.

Caption: Preclinical development workflow for this compound.

Preclinical Development and Future Outlook

This compound demonstrated excellent metabolic stability, significant brain penetration across different species, and high selectivity, which supported its advancement into preclinical safety and efficacy studies.[2] While its direct progression into human clinical trials has not been publicly detailed, the foundational work on this compound and its companion compound, GNE-0877 (which has advanced to clinical trials as DNL-201), has been instrumental in validating LRRK2 as a druggable target for Parkinson's disease.[13] The development of potent, selective, and brain-penetrant inhibitors like this compound continues to pave the way for new therapeutic strategies aimed at slowing or halting the progression of this neurodegenerative disorder.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of highly potent, selective, and brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medkoo.com [medkoo.com]

- 5. dovepress.com [dovepress.com]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New clinical trials targeting the LRRK2 gene - Cure Parkinson's [cureparkinsons.org.uk]

- 11. LRRK2 in Parkinson disease: challenges of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. Development of mutation-selective LRRK2 kinase inhibitors as precision medicine for Parkinson's disease and other diseases for which carriers are at increased risk - PMC [pmc.ncbi.nlm.nih.gov]

Role of LRRK2 in Parkinson's disease pathogenesis

An In-Depth Technical Guide on the Role of LRRK2 in Parkinson's Disease Pathogenesis

Introduction

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a central figure in the molecular landscape of Parkinson's disease (PD). Initially identified through genetic studies of familial PD, mutations in the LRRK2 gene are now recognized as the most common genetic cause of both familial and sporadic forms of the disease.[1][2][3] The LRRK2 protein is a large, complex enzyme with multiple domains, including a kinase and a GTPase domain, suggesting its involvement in a wide array of cellular signaling pathways.[4][5][6] The clinical and pathological presentation of LRRK2-associated PD is often indistinguishable from idiopathic PD, characterized by the progressive loss of dopaminergic neurons in the substantia nigra and, in many cases, the presence of α-synuclein-positive Lewy bodies.[7][8] This overlap suggests that understanding the mechanisms of LRRK2-mediated neurodegeneration could provide critical insights into the pathogenesis of all forms of PD.[1]

This guide provides a comprehensive technical overview of the role of LRRK2 in PD pathogenesis, focusing on its structure, function, the impact of pathogenic mutations, and its involvement in key cellular pathways. It is intended for researchers, scientists, and drug development professionals engaged in the study of neurodegenerative diseases.

LRRK2 Protein: Structure and Function

LRRK2 is a 2527 amino acid protein belonging to the ROCO superfamily, characterized by a Ras of complex proteins (ROC) GTPase domain followed by a C-terminal of Roc (COR) domain.[9][10] These are part of a central enzymatic core that also includes a serine/threonine kinase domain.[11][12] This core is flanked by several protein-protein interaction domains: Armadillo (ARM), Ankyrin (ANK), Leucine-rich repeats (LRR), and a C-terminal WD40 domain.[5] This multi-domain architecture allows LRRK2 to act as a signaling hub, integrating GTPase and kinase activities to regulate diverse cellular processes.[13][14]

Under physiological conditions, LRRK2 is implicated in neurite outgrowth, cytoskeletal maintenance, vesicle trafficking, and autophagy.[5][10] Its kinase and GTPase functions are believed to be reciprocally regulated, where GTP binding to the ROC domain is a prerequisite for kinase activation.[11][13]

Caption: Domain architecture of the LRRK2 protein with key pathogenic mutation hotspots.

Pathogenic Mutations and Their Biochemical Impact

Over 40 missense mutations have been identified in the LRRK2 gene, with at least seven confirmed as pathogenic, including R1441C/G/H, Y1699C, G2019S, and I2020T.[7][15] These mutations are predominantly located within the central enzymatic core (ROC, COR, and kinase domains).[16] A unifying feature of these pathogenic mutations is the enhancement of LRRK2 kinase activity, a classic "gain-of-function" mechanism.[17][18] The G2019S mutation, located in the kinase domain, is the most common and has been shown to increase kinase activity by approximately two- to three-fold.[4][18] Mutations in the ROC and COR domains are thought to impair GTP hydrolysis, leading to an accumulation of the GTP-bound, active state of LRRK2, which in turn allosterically activates the kinase domain.[11]

| Mutation | Domain | Effect on Kinase Activity | Effect on GTPase Activity | References |

| G2019S | Kinase | Consistently increased (2-3 fold) | Minimal direct effect | [4],[18] |

| I2020T | Kinase | Increased | Minimal direct effect | [16] |

| R1441C/G/H | ROC (GTPase) | Increased | Decreased GTP hydrolysis | [16],[11] |

| Y1699C | COR | Increased | Decreased GTP hydrolysis | [16] |

Table 1: Summary of common pathogenic LRRK2 mutations and their quantitative impact on enzymatic activity.

LRRK2 in Cellular Pathogenesis

The hyperactive LRRK2 kinase resulting from pathogenic mutations disrupts a multitude of cellular pathways, contributing to the neurodegenerative cascade in Parkinson's disease.

Dysregulation of Vesicular Trafficking and Rab GTPase Phosphorylation

A pivotal breakthrough in understanding LRRK2 function was the identification of a subset of Rab GTPases as bona fide physiological substrates of its kinase activity.[2][16] LRRK2 phosphorylates these Rab proteins (including Rab3, Rab8, Rab10, and Rab12) within their switch II effector-binding domain.[18][19] This phosphorylation event is a key pathogenic mechanism. It impairs the ability of Rab proteins to interact with their regulatory proteins, such as guanine nucleotide dissociation inhibitors (GDIs), which are crucial for recycling Rabs from membranes.[19] This disruption leads to defects in endolysosomal trafficking, a process vital for neuronal health, including the proper transport of proteins and organelles.[20][21]

Caption: Pathogenic LRRK2 hyper-phosphorylates Rab GTPases, impairing their function.

Impairment of Autophagy and Lysosomal Function

LRRK2 is closely linked to the autophagy-lysosomal pathway, the cell's primary system for degrading and recycling damaged organelles and aggregated proteins.[22][23] Pathogenic LRRK2 mutations have been shown to impair autophagic flux, leading to an accumulation of autophagosomes and dysfunctional lysosomes.[20][22] This impairment may be mediated through the phosphorylation of Rab proteins involved in autophagosome formation and lysosomal fusion. Furthermore, LRRK2 activity has been linked to lysosomal pH and the activity of lysosomal enzymes like glucocerebrosidase (GCase), whose dysfunction is also a major genetic risk factor for PD.[22]

Mitochondrial Dysfunction and Oxidative Stress

Mitochondrial dysfunction is a central feature of PD pathology. LRRK2 has been shown to associate with mitochondria and influence their dynamics, including fission and fusion processes.[6] Mutant LRRK2 can exacerbate mitochondrial fragmentation and increase cellular vulnerability to oxidative stress.[24] While the precise mechanisms are still under investigation, they may involve LRRK2's interaction with mitochondrial proteins or its influence on pathways that regulate mitochondrial quality control, such as mitophagy.[23]

Neuroinflammation

LRRK2 is highly expressed in immune cells, including microglia, the resident macrophages of the brain.[4] Pathogenic LRRK2 mutations are associated with an exaggerated inflammatory response.[4] Mutant LRRK2 can act as a scaffold for mitogen-activated protein kinase (MAPK) pathways, such as the JNK and p38 cascades, leading to increased production of pro-inflammatory cytokines.[4][10] This sustained neuroinflammatory state contributes to the progressive death of dopaminergic neurons.[4]

Caption: LRRK2 can activate MAPK signaling cascades, promoting inflammation and cell death.

LRRK2 as a Therapeutic Target

The gain-of-function nature of pathogenic LRRK2 mutations makes its kinase activity an attractive therapeutic target.[7][17] The central hypothesis is that inhibiting LRRK2's hyperactive kinase will normalize downstream pathological events and slow or halt disease progression.[18] Several LRRK2 kinase inhibitors have advanced to clinical trials.[25] An alternative strategy involves using antisense oligonucleotides (ASOs) to reduce the overall expression of the LRRK2 protein, thereby lowering both wild-type and mutant protein levels.[17][26]

| Compound | Mechanism | Developer(s) | Highest Trial Phase | References |

| BIIB122 (DNL151) | LRRK2 Kinase Inhibitor | Biogen / Denali | Phase 2b (LUMA, BEACON) | [25],[27] |

| NEU-411 | LRRK2 Kinase Inhibitor | Neuron23 | Phase 2 (NEULARK) | [28] |

| BIIB094 | LRRK2 Antisense Oligonucleotide (ASO) | Biogen | Phase 1 | [17] |

Table 2: Selected LRRK2-targeting therapies in clinical development.

Experimental Protocols and Models

The study of LRRK2 relies on a variety of experimental models and assays to dissect its function and pathology.

Key Experimental Models

-

Cellular Models: Human embryonic kidney (HEK293T) cells are widely used for initial studies of LRRK2 interactors and kinase activity due to their high transfection efficiency.[29] More physiologically relevant models include induced pluripotent stem cell (iPSC)-derived dopaminergic neurons from PD patients carrying LRRK2 mutations, which can recapitulate disease-relevant phenotypes like reduced neurite length and increased vulnerability to stress.[1]

-

Animal Models: A range of animal models have been developed, from invertebrates like C. elegans and Drosophila to rodent models.[1][30] While many rodent models carrying LRRK2 mutations do not consistently show robust dopaminergic neurodegeneration, they are valuable for studying early, prodromal features of the disease, such as synaptic dysfunction and altered protein homeostasis.[8][22]

Detailed Protocol: In Vitro LRRK2 Kinase Assay

This protocol describes a common method for measuring LRRK2 kinase activity and assessing the potency of inhibitors using a luminescent readout that quantifies ADP production.

Objective: To measure the phosphorylation of a model substrate by recombinant LRRK2 and determine the IC50 value of an inhibitor.

Materials:

-

Recombinant LRRK2 protein (wild-type or mutant)

-

LRRKtide peptide or Myelin Basic Protein (MBP) as a substrate[31]

-

ATP (Adenosine triphosphate)

-

LRRK2 Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[32]

-

Test inhibitor compound (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well low-volume assay plates (white)

-

Luminometer

Procedure:

-

Prepare Reagents:

-

Thaw all reagents on ice.

-

Prepare the Kinase Buffer.

-

Prepare a solution of the LRRK2 enzyme in Kinase Buffer at 2x the final desired concentration (e.g., 50 ng/well).

-

Prepare a substrate/ATP mix in Kinase Buffer containing the LRRK2 substrate and ATP at 2x the final concentration (e.g., 400 nM LRRKtide, 100 µM ATP).

-

Perform serial dilutions of the test inhibitor in 100% DMSO, then dilute into Kinase Buffer to create 4x final concentrations. The final DMSO concentration in the assay should be kept low (<1%).

-

-

Assay Plate Setup:

-

Add 2.5 µL of 4x inhibitor solution (or DMSO vehicle for control wells) to the appropriate wells of the 384-well plate.

-

Add 5 µL of the 2x LRRK2 enzyme solution to all wells.

-

Mix and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiate Kinase Reaction:

-

Add 2.5 µL of the 2x substrate/ATP mix to all wells to start the reaction. The final reaction volume is 10 µL.

-

Mix the plate gently.

-

Incubate the plate at room temperature for 60-120 minutes.

-

-

Detect ADP Production:

-

Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used by luciferase to produce a light signal.

-

Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a plate-reading luminometer.

-

The luminescent signal is directly proportional to the amount of ADP produced and thus to LRRK2 kinase activity.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value of the inhibitor.

-

References

- 1. Models of LRRK2 associated Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of the Impact of Pathogenic LRRK2 Mutations in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Cell Biology of LRRK2 in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Leucine rich repeat kinase 2 (LRRK2) as a potential therapeutic target for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. portlandpress.com [portlandpress.com]

- 10. Cellular processes associated with LRRK2 function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Physiological and pathological functions of LRRK2: implications from substrate proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Physiological and pathological functions of LRRK2: implications from substrate proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 14. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]

- 15. LRRK2 Variation in Parkinson's Disease | Parkinson's Disease [michaeljfox.org]

- 16. mdpi.com [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Parkinson's Pathology: Elucidating the Role of LRRK2 [practicalneurology.com]

- 19. Identification of Bona Fide LRRK2 Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. How Parkinson’s Disease-Linked LRRK2 Mutations Affect Different CNS Cell Types - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Study of How LRRK2 Mutations Affect Cellular Processes that Could Lead to PD | Parkinson's Disease [michaeljfox.org]

- 22. portlandpress.com [portlandpress.com]

- 23. Recent advances in targeting LRRK2 for Parkinson's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. New clinical trials targeting the LRRK2 gene - Cure Parkinson's [cureparkinsons.org.uk]

- 26. Validation of LRRK2 as a Drug Target for Treatment of Parkinson's Disease Using Antisense Technology | Parkinson's Disease [michaeljfox.org]

- 27. neurologylive.com [neurologylive.com]

- 28. neuron23.com [neuron23.com]

- 29. Identification of potential protein interactors of Lrrk2 - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Frontiers | Progress in LRRK2-Associated Parkinson’s Disease Animal Models [frontiersin.org]

- 31. Assaying the kinase activity of LRRK2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. promega.de [promega.de]

GNE-9605: A Potent and Selective Chemical Probe for Leucine-Rich Repeat Kinase 2 (LRRK2)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a significant therapeutic target for Parkinson's disease (PD), largely due to the discovery that mutations in the LRRK2 gene are among the most common genetic causes of the disease.[1][2] The G2019S mutation, in particular, results in increased kinase activity and is a key driver in both familial and sporadic forms of PD.[3][4] This has spurred the development of potent and selective inhibitors to probe the biology of LRRK2 and to evaluate its potential as a therapeutic target. GNE-9605 is a highly potent, selective, and brain-penetrant small molecule inhibitor of LRRK2, making it an invaluable tool for preclinical research.[1][5] This guide provides a comprehensive overview of this compound, including its biochemical and cellular properties, pharmacokinetic profile, and detailed experimental protocols for its use.

Biochemical and Cellular Characterization of this compound

This compound demonstrates high potency against LRRK2 in both isolated biochemical assays and in cellular models. Its ability to effectively inhibit the kinase in these different settings underscores its utility as a chemical probe.

Table 1: Biochemical and Cellular Potency of this compound

| Parameter | Value | Species | Assay Type | Reference |

| Biochemical IC50 | 18.7 nM | Human | Kinase Assay | [2][6][7] |

| Biochemical Ki | 2.0 nM | Human | Kinase Assay | [6][8] |

| Cellular IC50 | 19 nM | Human | LRRK2 Ser1292 Autophosphorylation | [6][8] |

The development of this compound was the result of a disciplined lead optimization effort to improve upon earlier aminopyrazole inhibitors, focusing on enhancing metabolic stability and brain exposure.[1]

Kinase Selectivity Profile

A critical attribute of a high-quality chemical probe is its selectivity for the intended target over other related proteins, such as other kinases. This compound exhibits a remarkable selectivity profile.

Table 2: Kinase Selectivity of this compound

| Parameter | Value | Assay Detail | Reference |

| Kinase Panel Screened | 178 kinases | N/A | [7] |

| Inhibition >50% at 0.1 µM | TAK1-TAB1 | Single concentration screen | [7] |

This high degree of selectivity minimizes the risk of off-target effects, ensuring that observed biological outcomes can be confidently attributed to the inhibition of LRRK2.

In Vivo Pharmacokinetics and Target Engagement

This compound was designed for in vivo utility, possessing excellent metabolic stability and the ability to cross the blood-brain barrier in multiple species.[1][9]

Table 3: Pharmacokinetic and Pharmacodynamic Properties of this compound

| Parameter | Value | Species | Dosing | Reference |

| Oral Bioavailability (F) | 90% | Rat | 1 mg/kg, p.o. | [6][8][10] |

| Total Plasma Clearance | 26 mL/min/kg | Rat | 0.5 mg/kg, i.v. | [6][8][10] |

| Brain Penetration | Excellent | Rat, Cynomolgus Monkey | N/A | [1][9][10] |

| In Vivo Target Inhibition | Dose-dependent inhibition of LRRK2 Ser1292 autophosphorylation | BAC Transgenic Mice (hLRRK2 G2019S) | 10 and 50 mg/kg, i.p. | [6][7][10] |

The demonstrated brain penetration and robust, dose-dependent inhibition of LRRK2 in the brain of transgenic mice validate this compound as a suitable tool for preclinical efficacy and safety studies.[1][9]

Visualizing LRRK2 Biology and Probe Development

To better understand the context in which this compound operates, the following diagrams illustrate the core LRRK2 signaling pathway, the logical framework for developing a chemical probe, and a typical experimental workflow for its evaluation.

Figure 1: LRRK2 Signaling Pathway and Point of Intervention for this compound.

Figure 2: Key Characteristics of a Chemical Probe Fulfilled by this compound.

Figure 3: Experimental Workflow for the Evaluation of an LRRK2 Inhibitor like this compound.

Experimental Protocols

The following protocols are representative methodologies for the characterization of this compound.

Protocol 1: LRRK2 Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a method to determine the in vitro potency (IC50) of this compound against LRRK2 kinase.

Materials:

-

Recombinant human LRRK2 enzyme

-

LRRK2 substrate peptide (e.g., LRRKtide)

-

ATP (Adenosine 5'-triphosphate)

-

This compound

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[11]

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well low-volume plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve. Further dilute the compound in Kinase Buffer. The final DMSO concentration in the assay should be ≤1%.

-

Reaction Setup: In a 384-well plate, add the components in the following order:

-

1 µL of diluted this compound or DMSO (for control wells).

-

2 µL of LRRK2 enzyme diluted in Kinase Buffer.

-

2 µL of a substrate/ATP mixture (pre-mixed in Kinase Buffer). The final ATP concentration should be at or near its Km for LRRK2.

-

-

Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).[11]

-

ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via luciferase. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to LRRK2 activity. Plot the signal against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular LRRK2 Target Engagement Assay (Western Blot)

This protocol measures the ability of this compound to inhibit LRRK2 autophosphorylation at Ser1292 in a cellular context.

Materials:

-

Cells expressing LRRK2 (e.g., HEK293T overexpressing hLRRK2 or patient-derived fibroblasts).

-

Complete cell culture medium.

-

This compound.

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, buffers, and electrophoresis equipment.

-

Western blot transfer system (e.g., PVDF membranes).

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: Rabbit anti-pSer1292-LRRK2, Rabbit anti-total LRRK2.

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 2-4 hours). Include a DMSO-treated vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly on the plate with ice-cold Lysis Buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize the protein amounts for each sample, add Laemmli sample buffer, and denature by heating. Separate the proteins by SDS-PAGE.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against pSer1292-LRRK2 (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities for pSer1292-LRRK2. To normalize for loading, strip the membrane and re-probe for total LRRK2 or a housekeeping protein (e.g., GAPDH). Calculate the ratio of pSer1292 to total LRRK2 and plot against this compound concentration to determine the cellular EC50.

Protocol 3: In Vivo Pharmacokinetic and Pharmacodynamic Study

This protocol outlines a combined PK/PD study in BAC transgenic mice expressing human LRRK2 to assess bioavailability, brain penetration, and target engagement.

Materials:

-

BAC transgenic mice expressing human LRRK2 (e.g., G2019S mutation).[10]

-

This compound.

-

Dosing vehicles for intravenous (i.v.) and oral (p.o.) or intraperitoneal (i.p.) administration.[6]

-

Blood collection supplies (e.g., EDTA-coated tubes).

-

Tissue homogenization equipment.

-

LC-MS/MS system for bioanalysis of this compound concentrations.

-

Western blot supplies (as in Protocol 2).

Procedure:

-

Animal Dosing:

-

PK Cohort: Administer this compound to two groups of mice via i.v. (e.g., 0.5 mg/kg) and p.o. (e.g., 1 mg/kg) routes.[6] Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

PD Cohort: Administer this compound via i.p. or p.o. route at various doses (e.g., 10 and 50 mg/kg).[10] Include a vehicle-treated control group.

-

-

Sample Collection:

-

PK Samples: Process blood to collect plasma. At the final time point, collect brains.

-

PD Samples: At a predetermined time post-dose (e.g., 2-4 hours), euthanize the animals and rapidly harvest brains and other tissues.

-

-

Sample Analysis:

-

PK Analysis: Extract this compound from plasma and brain homogenates. Quantify the concentration of this compound at each time point using a validated LC-MS/MS method.

-

PD Analysis: Prepare protein lysates from brain tissue as described in Protocol 2. Perform Western blot analysis to measure the levels of pSer1292-LRRK2 and total LRRK2.

-

-

Data Analysis:

-

PK Parameters: Use the plasma concentration-time data to calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability (F%). Calculate the brain-to-plasma concentration ratio to assess brain penetration.

-

PD Readout: Quantify the inhibition of pSer1292-LRRK2 in the brain for each dose group relative to the vehicle control. Correlate the level of target inhibition with the measured brain concentrations of this compound.

-

Conclusion

This compound stands out as a high-quality chemical probe for the study of LRRK2 kinase biology. Its combination of high potency, exceptional selectivity, and excellent in vivo properties, including brain penetrance, makes it a superior tool for dissecting the role of LRRK2 in both normal physiology and Parkinson's disease pathogenesis.[1][9] The data and protocols presented in this guide provide a robust framework for researchers to effectively utilize this compound in their studies to further unravel the complexities of LRRK2 and advance the development of novel therapeutics for Parkinson's disease.

References

- 1. Discovery of highly potent, selective, and brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of G2019S-Selective Leucine Rich Repeat Protein Kinase 2 inhibitors with in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. dovepress.com [dovepress.com]

- 10. glpbio.com [glpbio.com]

- 11. promega.de [promega.de]

GNE-9605 Target Engagement in Cellular Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods used to evaluate the target engagement of GNE-9605, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), in cellular models. This document details the quantitative data for this compound, outlines experimental protocols for key assays, and provides visualizations of the LRRK2 signaling pathway and experimental workflows.

Quantitative Data for this compound

This compound demonstrates high potency against LRRK2 in both biochemical and cellular assays. The following tables summarize the key quantitative metrics for this inhibitor.[1][2][3][4][5]

| Parameter | Value | Assay Type | Reference |

| IC50 | 18.7 nM | Biochemical Assay | [1] |

| IC50 | 19 nM | Cellular Assay | [1][2][3][4] |

| Ki | 2.0 nM | Biochemical Assay | [2][3] |

Table 1: Potency of this compound against LRRK2.

LRRK2 Signaling Pathway

LRRK2 is a complex, multi-domain protein that functions as a kinase and a GTPase.[6] Its kinase activity is implicated in the pathogenesis of Parkinson's disease, making it a key therapeutic target.[7] this compound inhibits this kinase activity, thereby modulating downstream signaling events. The primary mechanism of action is the inhibition of LRRK2 autophosphorylation and the subsequent phosphorylation of downstream substrates, such as Rab GTPases.[1][7][8]

Figure 1: LRRK2 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to assess the cellular target engagement of this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells expressing LRRK2 to approximately 80% confluency.

-

Treat cells with various concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

-

-

Heat Shock:

-

Harvest and wash the cells, then resuspend in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler, followed by a cooling step at room temperature for 3 minutes. A no-heat control is maintained at room temperature.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

-

Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation.

-

Collect the supernatant and determine the protein concentration.

-

-

Detection and Analysis:

-

Analyze the amount of soluble LRRK2 in each sample by Western blotting or other quantitative protein detection methods like ELISA.

-

Plot the amount of soluble LRRK2 as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve indicates target stabilization by the compound.

-

Figure 2: Cellular Thermal Shift Assay (CETSA) Workflow.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a target protein. It relies on energy transfer between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescent tracer that binds to the same target (acceptor).

Protocol:

-

Cell Preparation:

-

Transfect cells (e.g., HEK293) with a vector encoding an LRRK2-NanoLuc® fusion protein.

-

Seed the transfected cells into a 96-well or 384-well plate and incubate for 24 hours.

-

-

Compound and Tracer Addition:

-

Prepare serial dilutions of this compound.

-

Add the diluted this compound or vehicle control to the cells.

-

Add the NanoBRET™ fluorescent tracer at its predetermined optimal concentration.

-

Incubate the plate for a specified period (e.g., 2 hours) at 37°C in a CO2 incubator.

-

-

Signal Detection:

-

Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of detecting BRET signals.

-

-

Data Analysis:

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Plot the BRET ratio against the concentration of this compound to generate a dose-response curve and determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.

-

Figure 3: NanoBRET™ Target Engagement Assay Workflow.

Western Blotting for LRRK2 Autophosphorylation and Rab Phosphorylation

This assay directly measures the inhibitory effect of this compound on the kinase activity of LRRK2 by quantifying the phosphorylation status of LRRK2 itself (autophosphorylation at Ser1292) and its downstream substrate, Rab10 (at Thr73).

Protocol:

-

Cell Culture and Treatment:

-

Culture cells endogenously expressing or overexpressing LRRK2.

-

Treat cells with a dose-range of this compound or vehicle control for 1-2 hours.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of the proteins.

-

Clarify the lysates by centrifugation to remove cellular debris.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the lysates.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and heating.

-

-

SDS-PAGE and Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phospho-LRRK2 (pS1292), total LRRK2, phospho-Rab10 (pT73), and total Rab10. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

-

Detection and Densitometry:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-protein signals to the total protein signals to determine the extent of inhibition.

-

Figure 4: Western Blotting Workflow for Phosphorylation Analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. reactionbiology.com [reactionbiology.com]

- 3. carnabio.com [carnabio.com]

- 4. promega.de [promega.de]

- 5. LRRK2 Pathways Leading to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. protocols.io [protocols.io]

- 8. carnabio.com [carnabio.com]

Understanding LRRK2 Biology with GNE-9605: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the potent and selective LRRK2 inhibitor, GNE-9605. The document details its biochemical and cellular activity, pharmacokinetic profile, and the experimental protocols utilized for its characterization. Visualizations of the LRRK2 signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its mechanism of action and evaluation process.

Data Presentation

The following tables summarize the key quantitative data for this compound, a potent, orally active, and selective Leucine-rich repeat kinase 2 (LRRK2) inhibitor.

| Parameter | Value | Notes |

| Biochemical Potency | ||

| IC | 18.7 nM | [1] |

| K | 2.0 nM | [1] |

| Cellular Activity | ||

| Cellular IC | 19 nM | Against LRRK2 Ser1292 autophosphorylation.[1] |

| In Vivo Efficacy | ||

| LRRK2 Inhibition | Dose-dependent | Inhibition of LRRK2 Ser1292 autophosphorylation in BAC transgenic mice expressing human LRRK2 protein.[1] |

| Pharmacokinetics (Rat) | ||

| Oral Bioavailability | 90% | Following a 1 mg/kg oral dose.[2] |

| Total Plasma Clearance | 26 mL/min/kg | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on standard techniques and the primary literature describing the discovery of this compound.

LRRK2 Kinase Inhibition Assay (Biochemical)

This assay determines the in vitro potency of a compound against the LRRK2 enzyme.

Materials:

-

Recombinant LRRK2 protein

-

LRRKtide peptide substrate

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl

2, 0.1mg/ml BSA, 50μM DTT)[3] -

This compound or other test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).[3]

-

Add 2 µL of recombinant LRRK2 enzyme solution to each well.[3]

-

Add 2 µL of a substrate/ATP mix (containing LRRKtide and ATP at a concentration near the K

mfor ATP).[3] -

Incubate the plate at room temperature for 120 minutes.[3]

-

To stop the kinase reaction and deplete unconsumed ATP, add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[3]

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[3]

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC

50value by fitting the data to a four-parameter logistic equation.

Cellular LRRK2 Autophosphorylation Assay (Western Blot)

This assay measures the ability of a compound to inhibit LRRK2 kinase activity within a cellular context by assessing the autophosphorylation of LRRK2 at Serine 1292.

Materials:

-

Cells expressing LRRK2 (e.g., HEK293T cells overexpressing LRRK2 or patient-derived cells)

-

This compound or other test compounds

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-LRRK2 (pS1292) and anti-total LRRK2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

-

Wash the cells with cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Normalize the protein concentrations of all samples.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-pS1292-LRRK2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total LRRK2 antibody to confirm equal loading.

-

Quantify the band intensities and normalize the pS1292-LRRK2 signal to the total LRRK2 signal.

-

Calculate the percent inhibition relative to the vehicle control to determine the cellular IC

50.

In Vivo LRRK2 Pharmacodynamic Study

This study evaluates the ability of a compound to inhibit LRRK2 in a living organism, typically by measuring LRRK2 autophosphorylation in the brain.

Materials:

-

Animal model (e.g., BAC transgenic mice expressing human LRRK2)[1]

-

This compound formulated for in vivo administration (e.g., in a vehicle like 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Anesthesia and surgical tools for tissue collection

-

Homogenization buffer with protease and phosphatase inhibitors

-

Western blot materials as described in the cellular assay protocol

Procedure:

-

Administer this compound or vehicle to the animals via the desired route (e.g., oral gavage or intraperitoneal injection) at various doses.[1]

-

At a specified time point after dosing, euthanize the animals and rapidly dissect the brain tissue (e.g., striatum or cortex).

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Determine the protein concentration of the homogenates.

-

Perform a western blot analysis as described in the cellular assay protocol to measure the levels of pS1292-LRRK2 and total LRRK2.

-

Quantify the inhibition of LRRK2 autophosphorylation for each dose group relative to the vehicle-treated group.

Mandatory Visualization

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to LRRK2 biology and the evaluation of this compound.

Caption: LRRK2 Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for LRRK2 Inhibitor Evaluation.

Caption: Logical Relationship of LRRK2 Activity and this compound Action.

References

Methodological & Application

Application Notes and Protocols: GNE-9605 In Vivo Experimental Protocol for Mice

For Researchers, Scientists, and Drug Development Professionals

GNE-9605 is a potent, selective, and orally active inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key target in Parkinson's disease research.[1] This document provides a detailed protocol for in vivo experiments in mice using this compound, including recommended animal models, dosing regimens, and endpoint analysis.

Data Presentation

Table 1: this compound In Vitro and In Vivo Properties

| Parameter | Value | Species | Reference |

| Target | Leucine-rich repeat kinase 2 (LRRK2) | - | [1][2][3][4] |

| IC₅₀ (cellular) | 18.7 nM | - | [1] |

| Kᵢ (biochemical) | 2.0 nM | - | [2] |

| Oral Bioavailability | 90% | Rat | [1][2][5][6] |

| Plasma Clearance | 26 mL/min/kg | Rat | [1][2][5][6] |

| Brain Penetration | Yes | Higher species | [3][5][7][8] |

Table 2: Recommended Dosing for In Vivo Mouse Studies

| Route of Administration | Dosage Range | Frequency | Vehicle | Purpose | Reference |

| Intraperitoneal (i.p.) | 10 - 50 mg/kg | Single dose | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Target engagement, pharmacodynamics | [1][2][5][6] |

| Oral (p.o.) | 1 mg/kg | Single dose | See formulation protocol | Pharmacokinetics, bioavailability | [1] |

| Intravenous (i.v.) | 0.5 mg/kg | Single dose | See formulation protocol | Pharmacokinetics | [1] |

Experimental Protocols

Animal Model

For studying the in vivo effects of this compound on its target, LRRK2, the recommended animal model is a BAC (Bacterial Artificial Chromosome) transgenic mouse expressing human LRRK2.[1][2][5][6][7] Often, these models carry a pathogenic mutation such as G2019S, which increases the kinase activity of LRRK2 and is relevant to Parkinson's disease.[2][5][6][7]

Formulation of this compound

For Intraperitoneal and Intravenous Administration:

A common vehicle for this compound is a mixture of DMSO, PEG300, Tween-80, and saline.[1]

-

Stock Solution: Prepare a stock solution of this compound in DMSO.

-

Working Solution:

-

To prepare a 1 mg/mL working solution, take 100 µL of a 10 mg/mL stock solution in DMSO.

-

Add 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is clear.

-

Add 450 µL of saline to reach a final volume of 1 mL.

-

For Oral Administration and Longer-Term Studies:

For studies involving oral gavage or repeated dosing over a longer period, a corn oil-based formulation can be used.[1]

-

Stock Solution: Prepare a stock solution of this compound in DMSO.

-

Working Solution:

-

To prepare a 1 mg/mL working solution, take 100 µL of a 10 mg/mL stock solution in DMSO.

-

Add 900 µL of corn oil and mix thoroughly.

-

Dosing and Administration

-

Intraperitoneal (i.p.) Injection: For pharmacodynamic studies to assess target engagement, a single dose of 10 or 50 mg/kg can be administered.[1][2][5][6]

-

Oral Gavage (p.o.): For pharmacokinetic and bioavailability studies, a single dose of 1 mg/kg can be administered.[1]

-

Intravenous (i.v.) Injection: For pharmacokinetic analysis, a single dose of 0.5 mg/kg can be administered via the tail vein.[1]

Endpoint Analysis

The primary endpoint to confirm the in vivo activity of this compound is the inhibition of LRRK2 autophosphorylation at Serine 1292 (pSer1292-LRRK2).[1]

-

Tissue Collection: At a predetermined time point after this compound administration (e.g., 1-4 hours), mice are euthanized, and brain tissue is rapidly dissected and flash-frozen in liquid nitrogen.

-

Western Blot Analysis:

-

Homogenize the brain tissue in a suitable lysis buffer containing phosphatase and protease inhibitors.

-

Determine the total protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against pSer1292-LRRK2 and total LRRK2.

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

Quantify the band intensities and express the level of pSer1292-LRRK2 relative to total LRRK2.

-

Visualizations

Caption: Experimental workflow for in vivo testing of this compound in mice.

Caption: Simplified LRRK2 signaling pathway and the inhibitory action of this compound.